Product packaging for 2-(3-Chloroprop-1-yn-1-yl)thiophene(Cat. No.:CAS No. 944882-53-5)

2-(3-Chloroprop-1-yn-1-yl)thiophene

Cat. No.: B2899759
CAS No.: 944882-53-5
M. Wt: 156.63
InChI Key: VRMZPIZMEHBLQD-UHFFFAOYSA-N
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Description

2-(3-Chloroprop-1-yn-1-yl)thiophene, with the CAS registry number 944882-53-5, is a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a molecular formula of C7H5ClS and a molecular weight of 156.63 g/mol. Its structure combines a thiophene heterocycle with a 3-chloropropynyl side chain, offering two distinct reactive sites for further chemical modification . This compound serves as a versatile building block, particularly in click chemistry applications such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne group can readily form 1,2,3-triazole rings, a privileged structure in medicinal chemistry, while the chloropropyl moiety provides a handle for further functionalization . Thiophene derivatives are of significant interest in pharmaceutical research due to their wide spectrum of bioactivities, which include antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of a thiophene ring into a molecular scaffold is a common strategy in drug design, as this heterocycle is a key component in several marketed drugs . Specifications: • : 944882-53-5 • Molecular Formula: C7H5ClS • Molecular Weight: 156.63 g/mol • MDL No.: MFCD12786380 • Purity: ≥95% • Storage: Store at 2-8°C or as specified by the supplier . Cold-chain transportation may be required . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClS B2899759 2-(3-Chloroprop-1-yn-1-yl)thiophene CAS No. 944882-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloroprop-1-ynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZPIZMEHBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944882-53-5
Record name 2-(3-chloroprop-1-yn-1-yl)thiophene
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Reactivity and Mechanistic Investigations of 2 3 Chloroprop 1 Yn 1 Yl Thiophene

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions of 2-(3-chloroprop-1-yn-1-yl)thiophene and its derivatives involve the activation of the alkyne's triple bond by an electrophile, followed by an intramolecular nucleophilic attack to form a new ring. The nature of the electrophile and the reaction conditions dictate the specific pathway and the resulting molecular architecture.

The triple bond in alkyne derivatives can be activated by halogens or N-halosuccinimides (NXS) to form a highly reactive halirenium ion intermediate. biointerfaceresearch.com This intermediate is then susceptible to intramolecular attack by a tethered nucleophile. In the case of a derivative of this compound containing a nucleophilic group, this process, known as halocyclofunctionalization, can lead to a variety of heterocyclic products. biointerfaceresearch.com

The regiochemical outcome of the cyclization is governed by Baldwin's rules and the specific substitution pattern of the alkyne. Generally, terminal alkynes favor a 5-exo-dig cyclization, while substituted alkynes may proceed via a 6-endo-dig pathway. For instance, studies on analogous systems such as 2-(but-3-yn-1-yl)-1H-benzo[d]imidazoles have shown that unsubstituted terminal alkynes cyclize in a 5-exo-dig manner when treated with iodine, whereas alkynes with a substituent on the triple bond follow a 6-endo-dig route. biointerfaceresearch.com The stereochemistry of the resulting exocyclic double bond is also often highly controlled, typically yielding the (E)-isomer. biointerfaceresearch.com

In a potential reaction, if the chlorine atom of this compound were first substituted by a nucleophile (e.g., a thiol to form a thioether), subsequent treatment with an electrophilic halogen source like iodine or N-bromosuccinimide (NBS) would activate the alkyne. The tethered sulfur atom could then act as the intramolecular nucleophile, attacking the halirenium ion to forge a new sulfur-containing ring, such as a dihydrothiazole fused system. The reaction of 3-aryl-5-(prop-2-ynylthio)-1H-1,2,4-triazoles with N-iodosuccinimide (NIS), for example, yields (E)-5-(iodomethylene)-3-aryl-5,6-dihydrothiazolo[2,3-c] mdpi.commdpi.comresearchgate.nettriazoles with total stereoselectivity. biointerfaceresearch.com

Transition metals, particularly palladium, are effective catalysts for the intramolecular cyclization of substrates containing both a halide and an unsaturated bond. nih.gov Palladium-catalyzed carbonylative cyclizations are powerful methods for constructing complex fused heterocyclic systems by incorporating a molecule of carbon monoxide (CO). mdpi.comresearchgate.net

Research on closely related thiophene (B33073) derivatives demonstrates the potential of this methodology. For example, 3-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylic acids undergo a palladium-catalyzed carbonylative double cyclization to produce novel fused heterocyclic structures. mdpi.compreprints.org The reaction, typically catalyzed by a PdI₂/KI system under an atmosphere of carbon monoxide and air, involves an initial 6-endo-dig cyclization initiated by the carboxylic group, followed by a second cyclocarbonylation step involving the hydroxyl group. mdpi.comsemanticscholar.org This sequence leads to the formation of polycyclic diones, such as 1H-furo[3,4-b]thieno[3,2-d]pyran-1,5(3H)-dione. mdpi.comsemanticscholar.org

The general mechanism for such transformations involves the oxidative addition of the Pd(0) catalyst to a carbon-halide bond, followed by CO insertion to form an acylpalladium intermediate. nih.gov This intermediate then undergoes an intramolecular acylpalladation across the alkyne, leading to a vinylpalladium species that can cyclize further to yield the final product after reductive elimination. nih.gov

Table 1: Palladium-Catalyzed Carbonylative Double Cyclization of Thiophene Derivatives mdpi.comsemanticscholar.org
SubstrateCatalyst SystemConditionsProductYield
3-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carboxylic acidPdI₂ (5 mol%), KI (50 mol%)CO (5 atm), Air (35 atm), MeCN, 100 °C, 5 h1H-Furo[3,4-b]thieno[3,2-d]pyran-1,5(3H)-dioneNot specified
Thiophenecarboxylic acids with ω-hydroxyalkynyl substituentsPdI₂/KIOxidative CarbonylationVarious furo-, pyrano-, and thieno-fused heterocyclesNot specified

Nucleophilic Transformations

The propargyl chloride moiety in this compound is a key site for nucleophilic attack, enabling the introduction of various functional groups and the construction of new heterocyclic frameworks.

The electrophilic carbon atom adjacent to the chlorine in this compound readily reacts with sulfur-based nucleophiles. Such reactions can lead to the formation of thiiranium ions, which are highly reactive intermediates in the synthesis of organosulfur compounds. mdpi.com These intermediates can then undergo further transformations, including ring-opening or rearrangement, to yield diverse sulfur-containing molecules. mdpi.com For example, reaction with a sulfide (B99878) source could lead to the formation of a bis-propargyl sulfide derivative, which could then be subjected to cyclization conditions.

Furthermore, sulfur nucleophiles can participate in cyclization reactions. As seen in related systems, a thioether formed by initial substitution of the chloride can act as an internal nucleophile in subsequent cyclization reactions. biointerfaceresearch.com For instance, the reaction of 5-(methylthio)-1-yn-3-ols under palladium catalysis proceeds via a 5-exo-dig S-cyclization, where the sulfur atom attacks the alkyne, leading to the formation of 6,6a-dihydrothieno[3,2-b]furan-2(5H)-ones. mdpi.com This highlights a pathway where an initial nucleophilic substitution with a sulfur reagent on this compound could be followed by a metal-catalyzed cyclization to build complex S,O-bicyclic heterocycles.

The propargyl chloride group is an effective alkylating agent for nitrogen nucleophiles, such as primary and secondary amines. This N-alkylation reaction provides a straightforward route to propargylamines, which are themselves important synthetic intermediates. Studies on the N-alkylation of various phenethylamine (B48288) derivatives with 3-chloroprop-1-yne have demonstrated that this reaction can be efficiently carried out under microwave irradiation. nih.gov

Similarly, the reaction of (E)-2-(3-chloroprop-1-enyl)thiophene, a close analogue, with dimethylamine (B145610) proceeds smoothly to yield the corresponding tertiary amine. thieme-connect.com This indicates that this compound can serve as a robust substrate for introducing the thienylpropargyl group onto a wide range of nitrogen-containing compounds. The reaction typically requires a base to neutralize the HCl formed during the substitution.

Table 2: Representative N-Alkylation Reactions with Propargyl/Allyl Chlorides nih.govthieme-connect.com
Alkylating AgentAmine SubstrateConditionsProduct Type
3-Chloroprop-1-yne3-Bromo-4-hydroxyphenethylamineMicrowave irradiationN-propargylated phenethylamine
(E)-2-(3-Chloroprop-1-enyl)thiopheneDimethylamine (2 M in THF)Stirring for 2 hN,N-Dimethyl-3-(thiophen-2-yl)prop-2-en-1-amine
(3-Chloroprop-1-ynyl)benzeneDimethylamine (2 M in THF)Stirring for 2 hN,N-Dimethyl-3-phenylprop-2-yn-1-amine

Catalytic Transformations

Beyond the palladium-catalyzed cyclizations discussed previously, the thiophene-alkyne scaffold of this compound is amenable to a variety of other catalytic transformations. Copper-catalyzed reactions, in particular, are widely used for the functionalization of alkynes.

For example, multicomponent reactions involving terminal alkynes, an azide (B81097) source, and other reagents can provide access to complex heterocyclic structures. Research involving 3-(thiophen-3-yl)propiolic acid and 3-ethynylthiophene (B1335982) has shown that these compounds are excellent substrates in copper-catalyzed reactions for the synthesis of N-alkylated 1,2,3-triazoles. rsc.orgnih.gov In these reactions, the thiophene-alkyne derivative couples with an azide and an ether to form highly substituted triazoles in good yields. rsc.org This suggests that this compound could participate in similar catalytic cycles to produce novel thienyl-containing triazoles.

Additionally, the thiophene-alkyne motif can be used to construct other five-membered heterocycles. The synthesis of isoxazoles, for instance, can be achieved from derivatives like 3-(thiophene-2-yl)-2-(diazoacetyl)-2H-azirine through [3+2] cycloaddition with nitrile oxides. mdpi.com These examples underscore the broad utility of the thiophene-alkyne core in various catalytic processes for the generation of diverse and complex molecular libraries.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of such processes. wikipedia.orglibretexts.orgresearchgate.net While direct Sonogashira coupling involving the propargyl chloride moiety of this compound is not the typical application, the molecule can be derivatized to participate in these reactions. For instance, the thiophene ring itself can be functionalized with a halide, making it a suitable partner for Sonogashira coupling with other terminal alkynes.

Research has shown the utility of related thiophene derivatives in various cross-coupling reactions. For example, 2-ethynylthiophene (B1312097) can undergo rhodium(II)-catalyzed [3+2] cycloaddition with N-arylaminocyclopropanes, although the coordination of the thiophene's sulfur to the catalyst can sometimes inhibit the reaction. beilstein-journals.org In other instances, thiophene derivatives have been successfully employed in multicomponent reactions to synthesize complex heterocyclic structures like 1,2,3-triazoles. rsc.orgsemanticscholar.org For example, 3-ethynylthiophene has been shown to react with arylboronic acids and benzyl (B1604629) azides to produce triazole derivatives in moderate to good yields. rsc.org

A general procedure for a Sonogashira-type reaction might involve the coupling of an aryl iodide with an alkyne like propargyl alcohol, which shares the propargyl structural motif with this compound. rsc.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base.

Table 1: Representative Conditions for Sonogashira Coupling

Component Example Reagent/Condition Role
Alkyne Substrate Phenylacetylene Coupling Partner
Aryl Halide Iodobenzene Coupling Partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ Primary Catalyst
Copper Co-catalyst CuI Co-catalyst
Base Triethylamine (Et₃N) or Piperidine Acid Scavenger

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction Medium |

This table presents a generalized set of conditions for a Sonogashira reaction and does not represent a specific reaction with this compound.

Cycloaddition Chemistry Involving Alkyne-Thiophene Substrates (e.g., [2+2+2] Cycloadditions)

The alkyne and thiophene moieties in substrates like this compound are prime candidates for participating in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. researchgate.net Among these, [2+2+2] cycloadditions are particularly notable for their ability to form six-membered rings in a single step with high atom economy. researchgate.netacs.org

Cobalt-mediated [2+2+2] cycloadditions involving thiophene have been investigated. acs.org In one study, the reaction of a thiophene derivative with bis(trimethylsilyl)acetylene (B126346) (BTMSA) using a CpCo catalyst yielded both the expected cycloaddition product and a rearranged, less-strained propellane framework. acs.org This highlights the potential for complex, sometimes unexpected, transformations in these systems.

Palladium-catalyzed [2+2+2] cycloadditions have also been developed for the synthesis of various heterocyclic compounds. acs.org For instance, the reaction of alkyne-tethered malononitriles with isocyanates, catalyzed by palladium, provides a versatile route to pyrimidin-2-ones. acs.org While not directly involving this compound, these examples demonstrate the broad applicability of this type of cycloaddition.

Beyond [2+2+2] cycloadditions, other cycloaddition pathways are also relevant. For example, [3+2] cycloadditions of thiocarbonyl ylides with α,β-unsaturated compounds have been used to synthesize dihydro- and tetrahydrothiophene (B86538) derivatives. researchgate.net

Table 2: Examples of Cycloaddition Reactions with Thiophene Derivatives

Reaction Type Reactants Catalyst/Conditions Product Type
[2+2+2] Cycloaddition Thiophene derivative, Bis(trimethylsilyl)acetylene CpCo(C₂H₄)₂, Toluene, 23 °C Spirofused and rearranged polycycles acs.org
[3+2] Cycloaddition N-arylaminocyclopropane, 2-ethynylthiophene Rh₂(esp)₂ Pyrrolidine derivatives beilstein-journals.org

| [2+2] Cycloaddition | Allene, Olefin | Ni-catalyzed | Cyclobutane motif nih.gov |

This table provides examples of cycloaddition reactions involving thiophene derivatives to illustrate the potential reactivity pathways.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves identifying key intermediates and evaluating the kinetic and thermodynamic factors that control the reaction.

Elucidation of Reaction Intermediates

The reactions of this compound and related compounds can proceed through a variety of reactive intermediates. For instance, in cross-coupling reactions, organometallic species involving palladium are central to the catalytic cycle. wikipedia.orgresearchgate.net In the Sonogashira coupling, a palladium(0) species undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org

In cycloaddition reactions, the nature of the intermediates can be quite diverse. Cobalt-mediated [2+2+2] cycloadditions may involve the formation of cobaltacyclopentadiene intermediates. acs.org Radical intermediates are also plausible, especially in reactions initiated by single-electron transfer agents. For example, the reaction of 1-(3-chloroprop-1-ynyl)-4-nitrobenzene with aromatic aldehydes using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reductant is proposed to proceed through radical anions and subsequent cyclization to form oxirane derivatives. researchgate.net

In some cases, cationic intermediates like thiiranium ions have been proposed in the heterocyclization of related sulfur-containing compounds. mdpi.comresearchgate.net The formation of such intermediates can lead to cascade transformations and the synthesis of complex heterocyclic systems. mdpi.com Haliranium and halirenium ions are also proposed as key intermediates in the cyclofunctionalization of various substrates containing nucleophiles. biointerfaceresearch.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of a reaction determine its rate and the position of equilibrium, respectively. For the reactions of this compound, these factors are influenced by the structure of the substrate, the nature of the catalyst, and the reaction conditions.

Kinetic studies, such as the use of Stern-Volmer plots in photoredox catalysis, can help to elucidate the quenching mechanism and the relative rates of electron transfer between the photocatalyst and the various reactants. rsc.org For example, in a study involving a ruthenium-based photocatalyst, thiophenol was identified as the primary reactant for single-electron transfer due to its higher binding propensity and quenching efficiency compared to other reactants like propargyl chloride. rsc.org

Thermodynamic considerations often dictate the final product distribution, especially in reversible reactions like some cycloadditions. core.ac.uk For instance, in the cobalt-mediated [2+2+2] cycloaddition of a thiophene derivative, the formation of a rearranged, thermodynamically more stable propellane structure was observed alongside the initially expected product. acs.org This suggests that the reaction pathway can be influenced by the relative stabilities of the intermediates and products. Computational methods, such as MM2 calculations, can be employed to estimate the strain and stability of different molecular frameworks, providing insight into the thermodynamic driving forces of a reaction. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-(3-chloroprop-1-yn-1-yl)thiophene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific experimental spectra for this compound are not widely published, expected chemical shifts can be inferred from data on analogous compounds, such as other 2-alkynylthiophenes and propargyl chlorides. rsc.orgresearchgate.net

One-Dimensional (1D) NMR:

¹H NMR: This technique identifies the number of different types of protons, their relative numbers, and their electronic environments. For this compound, the spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) (-CH₂-) protons of the chloropropyl group. The thiophene protons would appear as multiplets in the aromatic region (typically δ 6.8-7.5 ppm), while the methylene protons adjacent to the chlorine atom would appear as a singlet or a triplet further upfield.

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the two carbons of the alkyne group (C≡C), the carbon of the chloromethylene group (-CH₂Cl), and the four carbons of the thiophene ring.

Two-Dimensional (2D) NMR: To confirm the precise assignments from 1D spectra, 2D NMR experiments are employed. thieme-connect.commdpi-res.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, revealing which protons are adjacent to each other. It would confirm the connectivity of the protons within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connection between the thiophene ring and the propargynyl side chain. thieme-connect.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeTechniqueExpected Chemical Shift (δ, ppm)Notes
Thiophene Protons (H-3, H-4, H-5)¹H NMR6.90 - 7.40Complex multiplet patterns due to coupling.
Methylene Protons (-CH₂Cl)¹H NMR~4.30Singlet, shifted downfield by the adjacent chlorine and alkyne.
Thiophene Carbons¹³C NMR120 - 135Four distinct signals expected.
Alkynyl Carbons (-C≡C-)¹³C NMR75 - 90Two signals; intensity can be low for quaternary carbons.
Methylene Carbon (-CH₂Cl)¹³C NMR~45Shift influenced by electronegative chlorine.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental formula, and offers insight into its structure through analysis of its fragmentation patterns. nih.gov

For this compound (C₇H₅ClS), the monoisotopic mass is 155.98 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The NIST Chemistry WebBook provides appearance energy data for the [C₃H₃]⁺ ion from 1-chloropropyne, a fragment of the target molecule, which helps in understanding the energy required for specific bond cleavages. nist.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts and provide another layer of characterization. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺156.98732135.2
[M+Na]⁺178.96926148.2
[M-H]⁻154.97276138.8
[M]⁺155.97949133.1

Data sourced from PubChemLite database predictions. uni.lu

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)Thiophene Ring3100 - 3000
C≡C stretch (alkyne)Propargyl Group2260 - 2100 (often weak)
C=C stretch (aromatic)Thiophene Ring1600 - 1450
C-H bend (aromatic)Thiophene Ring900 - 675
C-Cl stretchChloromethyl Group800 - 600

Ranges are based on standard IR correlation charts and data from analogous thiophene compounds. rsc.orgmdpi.com

Electronic Spectroscopy: UV/Visible (UV/Vis) Absorption and Fluorescence Studies

UV/Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. The thiophene ring acts as a chromophore, responsible for the compound's characteristic absorption profile. The extended conjugation provided by the attached alkyne group is expected to shift the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted thiophene.

Furthermore, fluorescence spectroscopy can provide information about the molecule's excited states. In a study utilizing a photoredox catalyst, this compound was used as a reactant. rsc.org Fluorescence quenching experiments were performed to probe the reaction mechanism, indicating that the compound can interact with photo-excited species. rsc.org Such studies are crucial for understanding the compound's reactivity in photochemical processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. While this compound is a diamagnetic, closed-shell molecule and thus EPR-silent, it can participate in reactions that generate transient radical intermediates.

For instance, in photoredox-catalyzed reactions, a mechanism may involve single-electron transfer (SET) to or from the molecule, which would generate a radical ion. rsc.org EPR spectroscopy would be the definitive method to observe these transient species, providing information about their electronic structure and environment, thereby helping to elucidate complex reaction mechanisms.

X-ray Diffraction Studies for Crystalline Structures

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule, providing accurate measurements of bond lengths, bond angles, and torsional angles. This technique requires the compound to be in a stable, crystalline form.

As of now, no crystal structure for this compound has been reported in the crystallographic databases. It is likely a liquid or a low-melting solid at ambient temperature, making single crystal growth challenging. If a suitable crystal could be grown and analyzed, X-ray diffraction would offer an unambiguous confirmation of its connectivity and would reveal its solid-state conformation and intermolecular packing interactions, which are crucial for understanding its material properties. researchgate.netnih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The electronic behavior of 2-(3-chloroprop-1-yn-1-yl)thiophene can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.net

A lower HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For thiophene (B33073) derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is often a π*-antibonding orbital. The introduction of the chloropropyne substituent would modulate the energies and spatial distributions of these orbitals.

Table 1: Representative Frontier Orbital Data for Thiophene-Based Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Polythiophene (PT) -5.83 -1.60 4.23
Poly(3-thiophene acetic acid) (P3TAA) -5.37 -2.60 2.77

Note: This table, derived from studies on related polymers, illustrates typical energy ranges. researchgate.net Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface.

Red regions indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the sulfur atom and the π-system of the thiophene ring.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. These might be found near the hydrogen atoms and potentially influenced by the electronegative chlorine atom.

Green regions represent areas of neutral or near-zero potential.

Analysis of the MEP surface provides insights into intermolecular interactions and the preferred sites for chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For this compound, this could involve modeling its participation in reactions such as cycloadditions, substitutions, or metal-catalyzed couplings. mdpi.comcore.ac.uk

DFT calculations can locate the geometry of transition states (the highest energy point along a reaction coordinate) and determine the activation energy barrier. mdpi.comacs.org A lower activation barrier corresponds to a faster reaction rate. Such studies are crucial for understanding reaction kinetics and selectivity, for instance, in predicting whether a reaction will favor one regioisomer over another. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. For this compound, these predictions would include:

Infrared (IR) Spectra: Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR spectra to specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) with reasonable accuracy, aiding in the interpretation of complex NMR spectra. mdpi.com

Conformational analysis is another key aspect, involving the study of the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the single bond connecting the thiophene ring and the propargyl group would lead to different conformers. Computational analysis can identify the most stable (lowest energy) conformation and the energy barriers between different conformers.

Molecular Dynamics Simulations for Structural Behavior

While DFT provides a static picture of a molecule at 0 Kelvin, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). virtualchemistry.org

For this compound, MD simulations could be used to:

Explore its conformational landscape in solution.

Study its interaction with other molecules or surfaces.

Simulate its behavior in a larger system, such as a polymer matrix or at an interface.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field (e.g., GAFF, OPLS) is critical for the accuracy of the simulation. virtualchemistry.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Polythiophene

Polymerization and Applications in Materials Science

Synthesis of Conjugated Polymers from 2-(3-Chloroprop-1-yn-1-yl)thiophene and Related Monomers

The synthesis of conjugated polymers from thiophene-based monomers is a well-established field. The presence of the alkyne and chloro-functionalities in this compound allows for its potential use in several modern polymerization strategies.

Sonogashira cross-coupling is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction is extensively used for the synthesis of conjugated polymers. beilstein-journals.orgbeilstein-journals.org In the context of this compound, this monomer could theoretically be used in a Sonogashira polycondensation reaction if it were copolymerized with a dihaloaromatic or dihaloalkenyl monomer. The terminal alkyne of the thiophene (B33073) derivative would react with the halide on the comonomer, leading to a polymer with alternating thiophene-alkyne units and the other monomeric unit.

A new versatile polythiophene building block, 3-(3,4-ethylenedioxythiophene)prop-1-yne (pyEDOT), which features an ethynyl (B1212043) group, has been shown to undergo Sonogashira coupling for the functionalization of poly(3,4-ethylenedioxythiophene) (PEDOT). beilstein-journals.org This demonstrates the feasibility of using alkyne-functionalized thiophenes in such coupling reactions. For instance, new EDOT derivatives have been successfully synthesized from pyEDOT via Sonogashira cross-coupling with bromo-pendant group precursors. beilstein-journals.org

Table 1: Potential Sonogashira Polycoupling of this compound

Comonomer Catalyst System Potential Polymer Structure Anticipated Properties
Diiodobenzene Pd(PPh₃)₄/CuI Alternating thiophene-alkyne and phenylene units Conjugated, potentially fluorescent
Dibromothiophene Pd(OAc)₂/Ruphos All-thiophene-alkyne conjugated backbone Enhanced electronic communication

The thiol-yne reaction is a highly efficient and versatile click chemistry transformation that involves the addition of a thiol to an alkyne. d-nb.info This reaction can proceed via a radical-mediated or a nucleophilic pathway. Given the alkyne functionality of this compound, it could serve as a monomer in thiol-yne polymerizations. The reaction with a dithiol monomer could lead to the formation of either linear or hyperbranched polymers, depending on the reaction conditions and the molar ratio of the monomers. The propargyl chloride moiety could potentially be used for post-polymerization modification.

Thiol-yne chemistry has been successfully employed to end-modify and synthesize block copolymers of polypeptides. mpg.de For example, propargyl amine has been used to initiate the polymerization of poly(γ-benzyl-L-glutamate), and the alkyne end-group was subsequently functionalized using a thiol-yne reaction. mpg.de This highlights the utility of the alkyne group in polymer modification. Furthermore, thiol-yne click chemistry has been used to graft functionalized poly(thiophenes) to surfaces, creating solvent-impervious films without producing byproducts that could hinder charge transport. acs.org

Multicomponent polymerizations (MCPs) are one-pot reactions that combine three or more monomers to form a polymer, offering a rapid route to structurally diverse and complex macromolecules. nsf.gov The reactive functionalities of this compound—the alkyne and the chloro group—make it a potential candidate for certain MCPs. For example, isocyanide-based multicomponent cyclopolymerizations have been developed for the synthesis of functional heterocyclic polymers. chemrxiv.org While direct examples involving halo-alkynyl thiophenes are not prevalent, the versatility of MCPs suggests that with appropriate catalyst systems, this monomer could be incorporated into novel polymer backbones.

A versatile halide-pair-driven multicomponent polymerization has been recently developed for the library synthesis of sequence-controlled semiconducting poly(triarylamine)s, demonstrating the potential for complex polymer architectures through such strategies. nih.gov

Electropolymerization is a powerful technique for the direct formation of polymer films on electrode surfaces. Thiophene and its derivatives are well-known to undergo electropolymerization to form conductive and electroactive polythiophene films. researchgate.net An alkyne-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) derivative has been successfully electropolymerized to create robust, electroactive films. beilstein-journals.org Similarly, a new N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer has been synthesized and shown to form polymeric films via electropolymerization. rsc.orgresearchgate.net These examples strongly suggest that this compound could also be electropolymerized, with the thiophene ring providing the polymerizable unit. The resulting polymer would have pendant propargyl chloride groups that could be used for subsequent functionalization of the film.

Table 2: Potential Electropolymerization of this compound

Electrode Electrolyte Potential Window Resulting Film Properties
Indium Tin Oxide (ITO) Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in Acetonitrile -0.5 V to +1.5 V (vs. Ag/AgCl) Electroactive, functionalizable surface
Glassy Carbon Lithium perchlorate (B79767) (LiClO₄) in Propylene Carbonate 0 V to +1.8 V (vs. Ag/AgCl) Conductive, adherent film

Formation of Two-Dimensional (2D) Polymer Networks via Surface-Mediated Methods

On-surface synthesis has emerged as a powerful bottom-up approach to create atomically precise one- and two-dimensional materials. Ullmann coupling of halogenated aromatic molecules is a common method for forming covalent networks on metal surfaces. nih.govrsc.org Given the chloro-substituent, this compound could potentially undergo on-surface polymerization. However, the use of thiophene-containing monomers in on-surface polymerization can be complicated by the potential for thiophene ring opening on reactive metal surfaces. nih.gov

An alternative approach for creating 2D networks is through the formation of covalent organic frameworks (COFs). Thiophene-based building blocks have been successfully incorporated into COFs, which are crystalline porous polymers with potential applications in electronics. pnas.orgpnas.org While the specific geometry of this compound might present challenges for forming highly ordered 2D COFs, its functional groups could be exploited in the design of novel framework materials. researchgate.net For instance, the solvothermal condensation of thieno[3,2-b]thiophene-2,5-diyldiboronic acid with a polyol has produced a porous COF with a high surface area. mdpi.com

Application in Organic Electronic Materials

Polythiophenes are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.net The electronic properties of polythiophenes can be tuned by modifying the substituents on the thiophene ring. Polymers derived from this compound would possess a conjugated polythiophene backbone, which is essential for charge transport.

The pendant propargyl chloride groups would offer a route for post-polymerization functionalization, allowing for the attachment of various chemical moieties to tune the polymer's solubility, energy levels, and solid-state packing. This is a key strategy for optimizing the performance of organic electronic materials. For example, the introduction of specific side chains can influence the morphology of polymer films, which is critical for efficient charge transport in OFETs and charge separation in OPVs. The synthesis of thieno[3,2-b]thiophenes as building blocks for organic electronic materials is an active area of research, underscoring the importance of developing new functionalized thiophene monomers. rsc.org

Development of Organic Light-Emitting Diodes (OLEDs)

Thiophene-based polymers are widely recognized for their excellent charge-transporting properties and high fluorescence quantum yields, making them suitable for use in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The polymerization of this compound could lead to the formation of a polythiophene backbone with pendant propargyl groups. These groups could be further functionalized post-polymerization to fine-tune the electronic properties of the material. For instance, the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be adjusted to facilitate efficient charge injection and recombination, a critical factor for high-performance OLEDs. mdpi.com

The emission color of the resulting polymer can be controlled by modifying the conjugation length and the electronic nature of the side chains. rsc.org The presence of the sulfur atom in the thiophene ring can enhance intersystem crossing, potentially leading to phosphorescent materials for highly efficient OLEDs. While polymers from unsubstituted thiophenes are often insoluble, the introduction of side chains like the chloropropargyl group can improve solubility, enabling solution-based processing for large-area device fabrication. ethz.ch

Table 1: Potential Optoelectronic Properties of Polymers Derived from this compound for OLED Applications

PropertyPotential CharacteristicRationale
Charge Carrier Mobility Moderate to HighThiophene-based backbone facilitates hole transport.
Emission Color Tunable (Blue to Red)Functionalization of the propargyl side chain can alter the polymer's bandgap. rsc.org
Solubility ImprovedThe chloropropargyl side chain can enhance solubility in organic solvents. ethz.ch
Device Fabrication Solution-ProcessableImproved solubility allows for techniques like spin-coating and inkjet printing.

Integration into Organic Photovoltaics (OPVs)

In the realm of Organic Photovoltaics (OPVs), thiophene-based polymers are commonly employed as the electron-donating material in the active layer of a bulk heterojunction (BHJ) solar cell. A polymer synthesized from this compound could potentially serve in this capacity. The optoelectronic properties of such a polymer, including its absorption spectrum and energy levels, would be crucial for its performance in an OPV device. acs.org

The broad absorption of sunlight is a key requirement for efficient OPVs. The absorption range of polythiophenes can be extended by modifying their chemical structure. acs.org The propargyl group in the polymer derived from this compound offers a site for such modifications. For instance, attaching electron-withdrawing groups could lower the polymer's bandgap and red-shift its absorption spectrum, allowing it to harvest a larger portion of the solar spectrum.

Table 2: Potential Photovoltaic Properties of Polymers from this compound

ParameterPotential Value/CharacteristicImportance in OPVs
HOMO Energy Level -5.0 to -5.5 eVDetermines the open-circuit voltage (Voc) of the solar cell.
LUMO Energy Level -3.0 to -3.5 eVInfluences the efficiency of charge transfer to the acceptor material.
Optical Bandgap 1.8 to 2.2 eVDefines the range of the solar spectrum that can be absorbed.
Morphology SemicrystallineOrdered domains can enhance charge transport and device efficiency. rsc.org

Utility in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are another area where thiophene-based polymers have shown significant promise due to their good charge carrier mobility. A polymer derived from this compound could be utilized as the active semiconductor layer in an OFET. The performance of an OFET is largely dependent on the molecular ordering and crystallinity of the polymer film.

The regiochemistry of the polymer chain, which refers to the specific arrangement of the monomer units, has a profound impact on the material's ability to self-assemble and form ordered structures. rsc.org The polymerization of 3-substituted thiophenes can lead to different regioisomers, and controlling this is key to achieving high charge carrier mobilities. nih.gov The chloropropargyl side chain could influence the intermolecular packing of the polymer chains, which in turn affects the charge transport properties.

Table 3: Potential Transistor Characteristics of Polymers from this compound

ParameterPotential PerformanceFactors Influencing Performance
Field-Effect Mobility 10⁻³ to 10⁻¹ cm²/VsRegioregularity of the polymer, crystallinity, and morphology of the thin film. rsc.orgnih.gov
On/Off Ratio > 10⁴The difference in current between the "on" and "off" states of the transistor.
Threshold Voltage LowThe voltage at which the transistor begins to conduct.
Air Stability ModerateThe thiophene ring generally provides good stability, which can be further enhanced by appropriate side-chain engineering.

Design of Functional Materials with Tunable Optoelectronic Properties

The presence of a reactive chloropropargyl group on the thiophene monomer provides a powerful tool for the design of functional materials with tailored optoelectronic properties. This functional handle allows for a wide range of post-polymerization modification reactions, a strategy that is increasingly being used to create novel materials for specific applications. nih.gov

For example, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a diverse array of functional groups. This could include chromophores to alter the light-absorbing properties, or moieties that can participate in cross-linking to improve the thermal and morphological stability of the polymer films. The alkyne part of the propargyl group can also be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecular structures to the polymer backbone. ekb.eg

This versatility in chemical modification opens up the possibility of creating a library of polymers from a single monomer, each with distinct optoelectronic characteristics. This approach is highly valuable for systematically studying structure-property relationships and for optimizing materials for specific electronic devices. nih.gov

Advanced Derivatives and Analogues of 2 3 Chloroprop 1 Yn 1 Yl Thiophene

Synthesis and Characterization of Novel Thiophene-Thiourea Core Derivatives

The synthesis of novel derivatives incorporating a thiophene-thiourea core represents a significant area of research, driven by the diverse pharmacological potential of such compounds. eurjchem.comresearchgate.net The general synthetic route to N-acyl thioureas involves the reaction of an acyl isothiocyanate with a primary or secondary amine. These isothiocyanates are typically generated in situ from the corresponding acyl chloride and a source of thiocyanate (B1210189) ion.

New thiophene-thiourea derivatives are synthesized and characterized using a suite of spectroscopic and analytical techniques. eurjchem.comscispace.com Methods such as infrared (IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry, and elemental analysis are routinely employed to confirm the structures of the synthesized compounds. eurjchem.comresearchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule. eurjchem.comscispace.com

A relevant synthetic strategy for creating sulfur-containing heterocyclic analogues from precursors like 2-(3-chloroprop-1-yn-1-yl)thiophene involves photoredox catalysis. For instance, a similar compound, 1-(3-chloroprop-1-yn-1-yl)-3,5-bis(trifluoromethyl)benzene, reacts with thiourea (B124793) in the presence of a ruthenium-based photocatalyst under blue light irradiation. rsc.org This reaction proceeds via a cascade that leads to the formation of a 2-amino-6H-1,3-thiazin-6-one derivative, demonstrating a powerful method for derivatization of the chloropropynyl moiety. rsc.org This approach highlights how the reactive chloro-alkyne functionality can be leveraged to construct more complex, sulfur-containing heterocyclic systems fused or linked to the thiophene (B33073) core.

Preparation of Bis(diazo) Compounds Incorporating Thiophene and Alkyne Units

The preparation of complex molecules such as bis(diazo) compounds containing both thiophene and alkyne functionalities is a specialized area of synthetic chemistry. Research has demonstrated the synthesis of bis(diazo) compounds where the diazo groups are linked through a thiophene core. nih.gov

A key strategy involves the use of a highly stable diazomethane (B1218177) derivative, such as 9-[10-(4-t-Butyl-2,6-dimethyl)phenyl]anthryldiazomethane, which is robust enough to withstand the conditions of cross-coupling reactions. nih.gov This stable diazo compound can be subjected to a Sonogashira coupling reaction with a suitable di-alkynylated thiophene or, alternatively, a di-brominated thiophene can be coupled with an alkynyl-functionalized diazo compound. The resulting bis(diazo) compounds are precursors to bis(carbenes), which are highly reactive intermediates with interesting electronic and magnetic properties. nih.gov These bis(carbenes), generated by irradiation of the bis(diazo) compounds, have been characterized at low temperatures by ESR and UV-vis spectroscopy. nih.gov

Furthermore, the reactivity of diazo compounds with sulfur-containing precursors provides another route to functionalized thiophenes. Copper-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds has been developed as an efficient method to access highly functionalized thiophene derivatives under mild conditions. researchgate.net

Investigation of Oligomeric and Polymeric Thiophene Structures (e.g., Trimers)

The investigation of oligomeric and polymeric structures based on thiophene is a cornerstone of materials science, particularly for applications in organic electronics. The alkyne functionality present in this compound is a key handle for synthesizing such extended conjugated systems.

A favored synthetic strategy for inserting triple bonds into thiophene oligomers is the Sonogashira cross-coupling reaction. nih.gov This involves reacting a halogenated thiophene monomer or trimer with a terminal alkyne. For example, a bromo-substituted thiophene trimer can be coupled with an alkyne like trimethylsilyl (B98337) acetylene, followed by a deprotection step to reveal the terminal ethynyl (B1212043) group. nih.gov This method allows for the precise placement of alkyne linkages within the oligomeric backbone.

Another powerful method for constructing thiophene-based trimers and oligomers is the Suzuki coupling reaction. This palladium-catalyzed reaction couples a boronic acid or ester derivative with a halogenated partner. For instance, a trimer consisting of a central thiophene-aldehyde unit enclosed by two 3,4-ethylenedioxythiophene (B145204) (EDOT) molecules was synthesized via Suzuki coupling between 2,5-dibromo-3-thiophene aldehyde and an EDOT boronic acid pinacol (B44631) ester. acs.org Such trimers can then be polymerized either chemically or electrochemically to form functional polymers. acs.org The synthesis of thiophene oligomers can also be achieved via the coupling of 1,3-butadiynes. acs.org

Creation of Sulfur-Substituted Heterocyclic Analogues

The reactive nature of this compound allows for its use as a precursor in the creation of a diverse range of sulfur-substituted heterocyclic analogues. The synthesis of sulfur-containing heterocycles is of great interest due to their wide applications in pharmaceuticals and materials science. sioc-journal.cn

One direct method involves the heterocyclization of functionalized alkynes. mdpi.com The reaction of this compound with a sulfur source can lead to the formation of new heterocyclic rings. For example, a modular synthesis of sulfur analogues of isocytosine (B10225) has been developed using photoredox catalysis. rsc.org In this process, a substituted 3-chloroprop-1-yne reacts with thiourea under blue light irradiation with a ruthenium catalyst to form 2-amino-6H-1,3-thiazin-6-one derivatives. rsc.org This demonstrates a pathway to convert the chloropropynyl group into a larger, sulfur- and nitrogen-containing heterocycle.

Elemental sulfur is an excellent and readily available sulfur atom donor for synthesizing sulfur-containing heterocycles. sioc-journal.cnresearchgate.net Reactions of alkynes with elemental sulfur can produce various heterocycles, including 1,2-dithiole-3-thiones. researchgate.net Additionally, the intramolecular cyclization of sulfides can lead to thiophene derivatives. For example, bis(2-chloroprop-2-en-1-yl)sulfide undergoes heterocyclization in a hydrazine (B178648) hydrate-alkali medium to yield thiophene and pyrrole (B145914) derivatives. mdpi.com This type of transformation, sometimes involving a 1,2-sulfur migration through a thiiranium intermediate, is a powerful tool in heterocyclic synthesis. researchgate.net

Functionalization and Derivatization for Specific Research Applications

The functionalization and derivatization of this compound are driven by the need to tailor its properties for specific research applications, ranging from medicinal chemistry to materials science. The molecule's two main reactive sites—the thiophene ring and the chloropropynyl side chain—offer numerous opportunities for modification.

The chloropropynyl group is particularly valuable. The terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). 3-Chloroprop-1-yne is classified as an electron-poor alkyne and readily reacts with azides to form 1,2,3-triazole rings. google.com This reaction is highly efficient and can be used to link the thiophene moiety to a wide variety of other molecules, including biomolecules and polymers. mathewsopenaccess.com

Beyond click chemistry, the propargyl chloride functionality can be used to construct other heterocyclic systems. As seen in related studies, the reaction of a 3-chloroprop-1-yne derivative with thiourea under photoredox conditions yields thiazinone structures, demonstrating a method for building more complex drug-like scaffolds. rsc.org

The thiophene ring itself can also be functionalized. While classic electrophilic substitution is common, modern methods like direct C-H activation offer more efficient and regioselective pathways for derivatization. nih.gov Palladium-catalyzed C-H alkynylation allows for the direct introduction of alkyne groups onto the thiophene ring, a reaction that can be controlled to favor specific positions (e.g., C2 vs. C5) on a substituted thiophene. nih.gov Furthermore, the alkyne can be a substrate for transition-metal-catalyzed reactions with reagents like organoborons to create stereodefined multisubstituted alkenes, which are important structures in bioactive compounds. acs.org

The resulting functionalized thiophene derivatives have potential applications as building blocks for metal-organic frameworks (MOFs), which can act as heterogeneous catalysts for reactions like CO2 conversion. acs.org

Conclusion and Future Research Directions

Summary of Current Research Contributions

Current research on 2-(3-chloroprop-1-yn-1-yl)thiophene has primarily focused on its role as a versatile synthetic intermediate. The presence of the electrophilic propargylic chloride and the nucleophilic thiophene (B33073) ring allows for a diverse range of chemical transformations. Key research contributions have centered on its utility in heterocyclization reactions to form more complex fused-ring systems. For instance, related bis(chloropropenyl)sulfides have been shown to undergo heterocyclization in the presence of hydrazine (B178648) hydrate (B1144303) and a base to yield thiophene and pyrrole (B145914) derivatives. mdpi.comresearchgate.net These studies provide a foundational understanding of the reactivity of the chloro-alkyne functionality in the presence of sulfur-containing rings.

Furthermore, the synthesis of related compounds, such as (E)-2-(3-chloroprop-1-enyl)thiophene, and their subsequent reactions, like diastereoselective researchgate.netresearchgate.net-sigmatropic rearrangements of N-allyl ammonium (B1175870) ylides, have been documented. thieme-connect.com While not directly involving the alkynyl group, these studies on similar structures contribute to the broader knowledge of how the thiophene moiety influences the reactivity of adjacent functional groups. The synthesis of various thiophene derivatives through methods like Sonogashira coupling of 2-ethynylthiophene (B1312097) highlights the importance of the ethynylthiophene scaffold, a core component of the title compound. researchgate.net

Emerging Synthetic Strategies and Methodological Advancements

The future of synthetic chemistry involving this compound is likely to be shaped by the development of more efficient and selective synthetic methodologies. Emerging strategies are expected to focus on catalytic and environmentally benign processes.

Catalytic Cross-Coupling Reactions: The development of novel palladium, copper, and other transition-metal-catalyzed cross-coupling reactions will likely be a major focus. These methods could enable the precise and efficient substitution of the chlorine atom with a wide array of nucleophiles, including aryl, alkyl, and amino groups, to generate a library of functionalized 2-alkynylthiophenes. The use of advanced ligand systems could offer enhanced control over regioselectivity and stereoselectivity.

Green Chemistry Approaches: Future synthetic routes are anticipated to incorporate principles of green chemistry. This includes the use of deep eutectic solvents (DESs) as recyclable reaction media and promoters for reactions such as iodocyclization of related 3-alkynylthiophene-2-carboxamides. nih.gov Such approaches minimize the use of volatile and toxic organic solvents.

Photoredox Catalysis: Visible-light-induced radical functionalization of alkynes is a rapidly growing field that could be applied to this compound. sioc-journal.cn Photoredox catalysis offers a mild and efficient way to generate radical intermediates, which can then participate in a variety of bond-forming reactions, leading to novel thiophene-containing structures. For instance, a modular synthesis of sulfur-substituted isocytosine (B10225) analogues has been achieved via photoredox catalysis involving a related 3-chloroprop-1-yne derivative. rsc.org

Synthetic StrategyPotential Advancement for this compound
Catalytic Cross-Coupling Precise functionalization of the propargyl chloride moiety.
Green Chemistry Use of environmentally friendly solvents and reaction conditions.
Photoredox Catalysis Mild and efficient generation of novel thiophene-based structures.

Future Prospects in Mechanistic Understanding and Reaction Design

A deeper mechanistic understanding of the reactions involving this compound is crucial for designing novel and efficient synthetic transformations. Future research will likely delve into the intricate details of reaction pathways and intermediates.

Computational Studies: Density Functional Theory (DFT) and other computational methods will be invaluable for elucidating reaction mechanisms. These studies can help predict the feasibility of proposed reaction pathways, understand the role of catalysts, and rationalize observed regioselectivity and stereoselectivity. For example, DFT computations have been used to understand the cycloaromatization of alkynylthiophenes. acs.org

In-situ Spectroscopic Analysis: The use of advanced in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the formation and consumption of intermediates during a reaction. This can offer direct evidence for proposed mechanisms, particularly for complex, multi-step transformations.

Kinetics and Isotope Effect Studies: Detailed kinetic studies and the determination of kinetic isotope effects can provide quantitative insights into the rate-determining steps of reactions involving this compound. This information is critical for optimizing reaction conditions and developing more efficient catalytic systems.

New Frontiers in Materials Science and Polymer Chemistry

The unique structure of this compound makes it a promising monomer for the synthesis of novel functional polymers and materials. The thiophene unit can impart desirable electronic and optical properties, while the alkyne and chloro functionalities offer versatile handles for polymerization and post-polymerization modification.

Conducting Polymers: The polymerization of this compound, either through the alkyne group or after further functionalization, could lead to the formation of novel polythiophene derivatives. Polyacetylenes with side-chain thiophene functionalities have been synthesized from related propargyl thiophene monomers and have shown interesting thermal and optical properties. researchgate.netmdpi.com These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Functional Polymer Architectures: The reactive chlorine atom provides a site for grafting other polymer chains, leading to the formation of graft copolymers with tailored properties. This could be exploited to create amphiphilic polymers that self-assemble into well-defined nanostructures.

Cross-linked Materials: The alkyne functionality can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create highly cross-linked polymer networks. These materials could be useful as robust coatings, resins, or in the fabrication of porous organic frameworks (POFs). The synthesis of C60-derivatized polythiophenes from tailored precursors highlights the potential for creating advanced composite materials. acs.org

Material TypePotential Application
Conducting Polymers Organic electronics (OLEDs, OFETs), sensors
Graft Copolymers Self-assembling nanomaterials, drug delivery
Cross-linked Networks Robust coatings, porous organic frameworks

Interdisciplinary Research Opportunities and Challenges

The unique chemical properties of this compound open up avenues for interdisciplinary research, bridging chemistry with biology, medicine, and materials science. However, realizing this potential also presents certain challenges.

Biofunctionalization and Bioimaging: The thiophene moiety is a known fluorophore, and its derivatives have been explored for bioimaging applications. By attaching biocompatible moieties to the propargyl chain, novel probes for cellular imaging could be developed. The synthesis of thiophene-based trimers and their application in the electronic functionalization of tissues in vivo showcases the potential of thiophene derivatives in bioelectronics. nih.gov The challenge lies in designing molecules that are both effective and non-toxic. The modular biofunctionalization of thiophene-based conjugated polymers through embedded latent disulfides presents an interesting avenue for creating smart biomaterials. researchgate.net

Medicinal Chemistry: Thiophene derivatives are prevalent in many pharmaceuticals. nih.govresearchgate.net The reactivity of this compound could be harnessed to synthesize novel scaffolds for drug discovery. The challenge is to navigate the complex structure-activity relationships and to develop compounds with high efficacy and low toxicity.

Challenges in Functionalization and Stability: A key challenge in working with this compound and its derivatives is controlling the regioselectivity of reactions and ensuring the stability of the resulting products. The functionalization of the thiophene ring can be challenging due to the electron-rich nature of the heterocycle. beilstein-journals.org Furthermore, the stability of the propargyl chloride moiety under various reaction conditions needs to be carefully considered. Overcoming these challenges will require the development of robust and highly selective synthetic methods.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-chloroprop-1-yn-1-yl)thiophene, and what reaction conditions are critical for minimizing side products?

  • Methodological Answer: The compound is typically synthesized via Sonogashira coupling , involving a palladium-catalyzed cross-coupling between a halogenated thiophene (e.g., 2-bromothiophene) and 3-chloropropyne. Key conditions include:
  • Catalysts: Pd(PPh₃)₂Cl₂/CuI.
  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Temperature: 60–80°C to balance reactivity and side-product formation.
    Side products like homocoupled alkynes or dehalogenated intermediates can be minimized by optimizing stoichiometry (e.g., 1:1.2 thiophene:alkyne ratio) and using excess triethylamine as a base .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer:
  • X-ray crystallography (via SHELX programs) resolves bond lengths and angles, critical for confirming the planar thiophene ring and chloropropynyl geometry. Disorder in the alkyne moiety may require refinement using SHELXL .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, chloropropynyl protons at δ 3.5–4.0 ppm).
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H⁺] at m/z 186.5) .

Q. What are the common substitution and oxidation reactions involving the chloropropynyl and thiophene moieties in this compound, and how do reaction mechanisms differ under varying conditions?

  • Methodological Answer:
  • Substitution : The chlorine atom undergoes nucleophilic displacement (e.g., with amines or thiols) in polar aprotic solvents (e.g., DMF) at 50–70°C. Steric hindrance from the propynyl group slows reactivity compared to linear analogs .
  • Oxidation : The thiophene ring oxidizes to sulfoxides or sulfones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reaction selectivity depends on oxidant concentration and temperature .

Advanced Research Questions

Q. How does the electronic coupling mediated by the thiophene ring in this compound influence its performance in organic electronic devices, and what experimental approaches validate these effects?

  • Methodological Answer: The thiophene ring enhances π-conjugation, enabling charge transport in organic photovoltaic (OPV) devices. Experimental validation includes:
  • Cyclic voltammetry to measure redox potentials and HOMO/LUMO levels.
  • UV-Vis spectroscopy to assess absorption edges (e.g., λmax ~350 nm for π→π* transitions).
  • EPR spectroscopy to detect radical intermediates in doped states .

Q. What computational modeling strategies (e.g., DFT, TD-DFT) are most effective for predicting the optoelectronic properties of halogen-doped thiophene derivatives, and how do these models align with experimental data?

  • Methodological Answer:
  • DFT (B3LYP/6-311++G) predicts bandgaps (e.g., 1.5–2.0 eV for chlorine-doped derivatives) and dipole moments.
  • TD-DFT simulates UV-Vis spectra, aligning with experimental λmax within ±10 nm.
    Discrepancies arise from solvent effects or crystal packing, requiring hybrid functional adjustments (e.g., CAM-B3LYP) .

Q. How can researchers resolve contradictions in reactivity data observed between different synthetic protocols for this compound derivatives, particularly in cross-coupling versus nucleophilic substitution approaches?

  • Methodological Answer:
  • Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR) differentiate rate-determining steps: oxidative addition dominates in cross-coupling, while SN2 mechanisms govern substitution.
  • Computational modeling (e.g., transition-state analysis) identifies steric/electronic barriers. For example, the propynyl group hinders backside attack in SN2, favoring cross-coupling .

Q. What are the challenges in interpreting X-ray crystallography data for this compound derivatives, especially when dealing with disorder or twinning in crystal structures?

  • Methodological Answer:
  • Disorder refinement : Use SHELXL’s PART instruction to model split positions for the chloropropynyl group.
  • Twinning : Apply HKLF5 format in SHELXTL to deconvolute overlapping reflections in non-merohedral twins. Validation tools like PLATON’s ROTAX ensure structural accuracy .

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